What is Xylitol-d7 and its chemical structure?
What is Xylitol-d7 and its chemical structure?
An In-depth Technical Guide to Xylitol-d7
Introduction to Xylitol-d7
Xylitol-d7 is the deuterium-labeled form of Xylitol, a naturally occurring five-carbon sugar alcohol found in many fruits and vegetables.[1][2] It is widely utilized in research and development, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for the quantification of unlabeled Xylitol in various biological matrices.[3] The substitution of seven hydrogen atoms with deuterium atoms results in a higher molecular weight, allowing for its differentiation from the endogenous compound in mass spectrometry-based analytical methods.[3] Like its unlabeled counterpart, Xylitol-d7 is a white, crystalline solid.
Chemical Structure
The chemical structure of Xylitol-d7 is identical to that of Xylitol, with the exception of the isotopic labeling. The seven deuterium atoms are typically located at the C1, C2, C3, C4, and C5 positions. The systematic name for this isotopologue is often Xylitol-1,1,2,3,4,5,5-d7.[4][5]
The chemical formula for Xylitol-d7 is C₅H₅D₇O₅.[4][6][7] The stereochemical configuration is that of meso-xylitol, an achiral molecule.
Caption: 2D Chemical Structure of Xylitol-d7.
Physicochemical Properties
The key physicochemical properties of Xylitol-d7 are summarized in the table below. These properties are crucial for its application in analytical chemistry and drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅D₇O₅ | [4][6][7] |
| Molecular Weight | 159.19 g/mol | [4][6][7] |
| Purity | >98% | [7][8] |
| Isotopic Purity | 99.1% atom D | [7] |
| Appearance | White solid / Neat | [4] |
| Unlabeled CAS No. | 87-99-0 | [6] |
Applications in Research
The primary application of Xylitol-d7 is as a stable isotope-labeled internal standard for quantitative analysis of Xylitol using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantification during the drug development process.[3] Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs, a field of growing interest.[3]
Unlabeled Xylitol has various applications in the food and pharmaceutical industries as a sugar substitute.[9][10][11] It is known for its anti-cariogenic properties, making it a common ingredient in chewing gum and oral hygiene products.[1][2][12] Research into these applications often requires accurate quantification of Xylitol in complex matrices, a task facilitated by the use of Xylitol-d7.
Experimental Protocols
Quantification of Xylitol in Biological Samples using LC-MS/MS with Xylitol-d7 as an Internal Standard
This protocol outlines a general procedure for the quantification of Xylitol in a biological sample (e.g., plasma, saliva) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation:
-
A known amount of Xylitol-d7 (internal standard) is spiked into the biological sample.
-
Proteins are precipitated from the sample by adding a solvent such as acetonitrile or methanol.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing both Xylitol and Xylitol-d7, is transferred to a new vial for analysis.
-
-
LC Separation:
-
The prepared sample is injected into a Liquid Chromatography system.
-
A hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column is used to separate Xylitol from other matrix components.
-
A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed.
-
-
MS/MS Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Xylitol and Xylitol-d7. The fragmentation of Xylitol has been studied, providing a basis for selecting these transitions.[13]
-
For Xylitol (MW: 152.15), a potential transition could be m/z 151.07 → 73.04 (corresponding to the [M-H]⁻ ion).
-
For Xylitol-d7 (MW: 159.19), the corresponding transition would be m/z 158.11 → 78.08.
-
-
Quantification:
-
A calibration curve is generated by analyzing standards containing known concentrations of unlabeled Xylitol and a fixed concentration of Xylitol-d7.
-
The ratio of the peak area of Xylitol to the peak area of Xylitol-d7 is plotted against the concentration of Xylitol.
-
The concentration of Xylitol in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
-
Caption: LC-MS/MS workflow for Xylitol quantification.
Metabolic Pathway of Xylitol
While Xylitol-d7 is primarily used as a tracer, its unlabeled counterpart, Xylitol, is metabolized in the body. The metabolism of Xylitol is largely independent of insulin.[2] The primary metabolic route occurs in the cytoplasm where Xylitol is converted to D-xylulose. This product then enters the pentose phosphate pathway for further processing.[14]
Caption: Simplified metabolic pathway of Xylitol.
Synthesis and Production
Xylitol is commercially produced through the chemical hydrogenation of D-xylose, which is extracted from hemicellulose-rich biomass like hardwood trees.[2][9][15] This process typically involves high temperatures and pressures with a metal catalyst, such as nickel.[2][15] Biotechnological methods using microbes or enzymes are also being explored as a more sustainable alternative.[2] The synthesis of Xylitol-d7 would involve a similar chemical reduction process but starting with or utilizing deuterium-labeled reagents, such as deuterium gas (D₂) in the hydrogenation step or starting from a deuterated xylose precursor.
References
- 1. Xylitol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Xylitol: Bioproduction and Applications-A Review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xylitol-d7 | CymitQuimica [cymitquimica.com]
- 5. Xylitol-d7 | CAS | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. biocompare.com [biocompare.com]
- 8. BioOrganics [bioorganics.biz]
- 9. ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library [nal.usda.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Findings on Xylitol and the Development of Xylitol Vehicles to Address Public Health Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Xylitol - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
